4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide
Description
This compound features a pyrrolo[3,4-b]pyridinedione core (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine) linked via a four-carbon butanamide chain to a 1,2,4-triazole moiety substituted with an isopropyl group. The triazole ring contributes hydrogen-bonding capacity (N–H and lone pairs), while the isopropyl group introduces steric bulk and hydrophobicity. This structural profile suggests applications in medicinal chemistry, particularly as a kinase inhibitor scaffold or protease-targeting agent.
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C16H18N6O3/c1-9(2)13-19-16(21-20-13)18-11(23)6-4-8-22-14(24)10-5-3-7-17-12(10)15(22)25/h3,5,7,9H,4,6,8H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
ZBTRMVIFVFSZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as manganese triflate, and oxidizing agents like tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, manganese triflate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, including receptor-interacting protein kinase 1 (RIPK1).
Mechanism of Action
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can prevent necroptosis, a form of programmed cell death, thereby reducing inflammation and cell damage .
Comparison with Similar Compounds
3-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-[1,2,4]triazol-3-yl)-propionamide
Structural Differences :
- Chain Length : Propionamide (3-carbon) vs. butanamide (4-carbon) in the target compound.
- Triazole Substituent : Unsubstituted triazole vs. isopropyl-substituted triazole.
Functional Implications :
- The absence of an isopropyl group diminishes hydrophobic interactions, possibly lowering binding affinity to lipophilic targets.
| Parameter | Target Compound | 3-(5,7-Dioxo...propionamide |
|---|---|---|
| Molecular Weight (g/mol) | ~388.35 | ~346.30 |
| Key Functional Groups | Butanamide, isopropyl-triazole | Propionamide, unsubstituted triazole |
| Hydrophobicity (LogP)* | Higher (isopropyl) | Lower |
| Hydrogen-Bond Donors/Acceptors | 4/7 | 4/6 |
*Theoretical values based on structural analysis.
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones
Core Structural Differences :
- Heterocyclic System: Pyrazolo-pyrazinone (pyrazine fused with pyrazole) vs. pyrrolo-pyridinedione (pyridine fused with pyrrole).
- Functional Groups: Lactam (pyrazinone) vs. diketone (pyrrolo-pyridinedione).
Functional Implications :
- Lactam groups in pyrazolo derivatives act as hydrogen-bond acceptors but lack the dual keto functionality of pyrrolo-pyridinediones, which may limit their interaction with polar residues in enzymes.
- Substituents in pyrazolo derivatives derive from amino acids, enabling diverse side-chain modifications (e.g., methyl, benzyl), whereas the target compound’s substituents are constrained to alkylamide-triazole systems.
| Parameter | Target Compound | Pyrazolo-pyrazinones |
|---|---|---|
| Core Electronic Profile | Highly electron-deficient | Moderately electron-deficient |
| Hydrogen-Bond Acceptor Sites | 7 | 5–6 (varies with substitution) |
| Synthetic Flexibility | Limited to triazole/amide modifications | High (amino acid-derived substituents) |
Biological Activity
The compound 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure combines features of pyrrolopyridine and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : Approximately 358.36 g/mol
- Functional Groups : Dioxo groups, triazole ring, and butanamide moiety
The presence of these functional groups contributes to its reactivity and biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The triazole moiety can interact with various receptors, potentially affecting signaling pathways related to inflammation and cancer.
Antitumor Activity
Studies have shown that pyrrolopyridine derivatives possess significant antitumor properties. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed moderate cytotoxicity against ovarian cancer cells while being less toxic to non-cancerous cells .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Ovarian Cancer | 15 | Moderate cytotoxicity |
| Breast Cancer | 25 | Limited toxicity observed |
| Non-cancerous Cells | >50 | Minimal toxicity |
Antidiabetic Activity
Similar derivatives have been reported to enhance insulin sensitivity and glucose uptake in muscle cells. The compound may act through:
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- In Vitro Studies : Preliminary results suggest activity against certain bacterial strains, although further studies are needed to establish efficacy and mechanism .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrrolopyridines and evaluated their biological activities. The most active compounds showed significant inhibition of cancer cell proliferation and were selected for further pharmacokinetic studies .
- Triazole Derivatives : Research on 1,2,4-triazole derivatives highlighted their broad spectrum of biological activities including antifungal and anticancer effects .
Q & A
Q. Characterization methods :
Q. Advanced: How can computational reaction path searches optimize synthesis efficiency?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path sampling identifies low-energy pathways for cyclization steps .
- Solvent effect simulations (COSMO-RS) optimize reaction media for yield improvement .
- Machine learning prioritizes coupling agents based on steric/electronic parameters .
Basic: What experimental design strategies ensure reproducibility in synthesizing this compound?
Methodological Answer:
Key parameters include:
- Temperature control (±1°C) during cyclization to avoid side products .
- Stoichiometric ratios (e.g., 1.1:1 excess of RCH₂Cl in nucleophilic substitutions) .
- pH adjustments (e.g., ammonium acetate buffer at pH 6.5 for stable amide formation) .
Statistical Design of Experiments (DoE) minimizes trials:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Reaction Time | 2–6 h | 4 h |
| Catalyst Loading | 0.5–2 mol% | 1 mol% |
Q. Advanced: How can DoE resolve conflicting data in reaction optimization?
- Factorial designs isolate interactions (e.g., temperature vs. solvent polarity) .
- Response surface methodology (RSM) models non-linear relationships, identifying global optima despite outliers .
Basic: What analytical techniques validate purity and stability under varying conditions?
Methodological Answer:
- HPLC-UV/MS : Quantify impurities (<0.1% area) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., stability up to 200°C) .
- Forced degradation studies : Expose to acidic (HCl), oxidative (H₂O₂), and photolytic conditions to identify degradation pathways .
Q. Advanced: How do cross-validation frameworks address analytical discrepancies?
- Inter-laboratory studies harmonize NMR assignments using ERETIC2 calibration .
- Multivariate analysis (PCA) correlates spectral data with degradation kinetics .
Basic: What computational tools model the compound’s reactivity and electronic properties?
Methodological Answer:
Q. Advanced: How can AI-driven simulations accelerate mechanistic studies?
- Neural network potentials predict reaction barriers for pyrrolopyridinone ring formation .
- Automated transition state searches (e.g., CREST) map multi-step pathways without manual input .
Basic: How are biological activity assays designed for this compound?
Methodological Answer:
Q. Advanced: How can structure-activity relationship (SAR) models guide derivatization?
- 3D-QSAR (CoMFA) : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl) with activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes for triazole modifications .
Basic: What safety protocols govern laboratory handling of this compound?
Methodological Answer:
Q. Advanced: How do AI systems enhance hazard prediction?
- Predictive toxicity models (e.g., ADMET Predictor) flag mutagenic risks based on structural alerts .
Basic: How is reaction scalability addressed in process chemistry?
Methodological Answer:
Q. Advanced: What role do membrane technologies play in purification?
Basic: What interdisciplinary approaches resolve contradictory bioactivity data?
Methodological Answer:
Q. Advanced: How do feedback loops integrate computational and experimental data?
Basic: How are stability-indicating methods validated for regulatory compliance?
Methodological Answer:
Q. Advanced: What machine learning models predict degradation pathways?
Basic: What training frameworks ensure competency in synthesizing this compound?
Methodological Answer:
Q. Advanced: How do collaborative networks enhance methodological innovation?
- Open-source platforms (e.g., ICReDD) share reaction datasets for global benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
